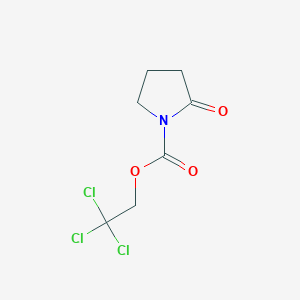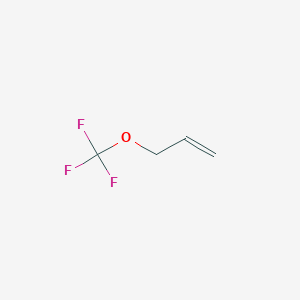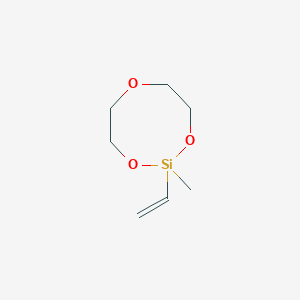
2-Ethenyl-2-methyl-1,3,6,2-trioxasilocane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethenyl-2-methyl-1,3,6,2-trioxasilocane is a chemical compound known for its unique structure and properties It belongs to the class of organosilicon compounds, which are characterized by the presence of silicon atoms in their molecular structure
Méthodes De Préparation
The synthesis of 2-Ethenyl-2-methyl-1,3,6,2-trioxasilocane typically involves the reaction of appropriate silicon-containing precursors with organic reagents. One common method includes the hydrosilylation of vinyl-containing compounds with methylsiloxane derivatives under controlled conditions. Industrial production methods often involve the use of catalysts such as platinum or rhodium to facilitate the reaction and achieve high yields.
Analyse Des Réactions Chimiques
2-Ethenyl-2-methyl-1,3,6,2-trioxasilocane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of various substituted derivatives.
Polymerization: Under specific conditions, it can undergo polymerization to form organosilicon polymers with unique properties.
Applications De Recherche Scientifique
2-Ethenyl-2-methyl-1,3,6,2-trioxasilocane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced organosilicon compounds and materials.
Biology: The compound is explored for its potential use in drug delivery systems and biomedical applications due to its biocompatibility.
Medicine: Research is ongoing to investigate its potential as a component in medical devices and implants.
Industry: It is used in the production of silicone-based materials, coatings, and adhesives, offering enhanced properties such as flexibility and durability.
Mécanisme D'action
The mechanism of action of 2-Ethenyl-2-methyl-1,3,6,2-trioxasilocane involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cellular membranes and proteins, potentially affecting cellular functions. The compound’s unique structure allows it to form stable complexes with other molecules, influencing its reactivity and applications.
Comparaison Avec Des Composés Similaires
2-Ethenyl-2-methyl-1,3,6,2-trioxasilocane can be compared with other organosilicon compounds such as:
2,2-Dimethyl-1,3,6,2-trioxasilocane: Similar in structure but with different substituents, leading to variations in reactivity and applications.
2-Ethynyl-1,3,5-trimethylbenzene: Another organosilicon compound with distinct properties and uses.
Cycloalkanes: While not organosilicon compounds, they share some structural similarities and can be used for comparative studies in reactivity and applications.
Propriétés
Numéro CAS |
116393-19-2 |
|---|---|
Formule moléculaire |
C7H14O3Si |
Poids moléculaire |
174.27 g/mol |
Nom IUPAC |
2-ethenyl-2-methyl-1,3,6,2-trioxasilocane |
InChI |
InChI=1S/C7H14O3Si/c1-3-11(2)9-6-4-8-5-7-10-11/h3H,1,4-7H2,2H3 |
Clé InChI |
IOPZLSMCKVUTBU-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(OCCOCCO1)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethyl thiocyanate](/img/structure/B14288147.png)
![N~3~-[(2,6-Dimethoxyphenyl)methyl]-N~1~,N~1~-dimethylpropane-1,3-diamine](/img/structure/B14288165.png)


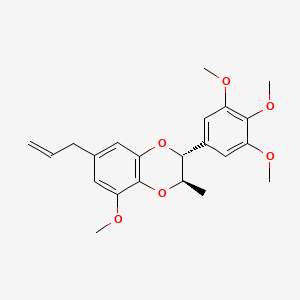
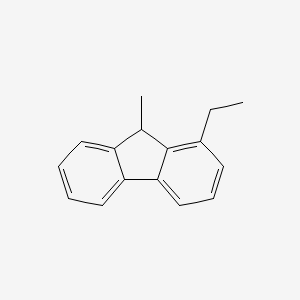
![Diethyl [(4-oxoazetidin-2-yl)methyl]phosphonate](/img/structure/B14288193.png)
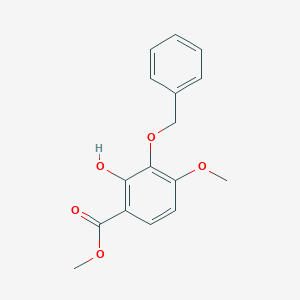
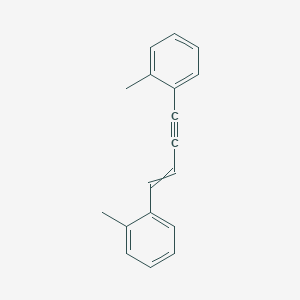
![3-Hydroxy-1-[2-(pyridin-3-YL)pyrrolidin-1-YL]dodecan-1-one](/img/structure/B14288213.png)
![[Amino(dicyclopropyl)methyl]phosphonic acid](/img/structure/B14288216.png)
